Chingchengenamide A
Description
Chingchengenamide A is a bioactive alkaloid isolated from plants of the Piper genus, notably Piper chaba and Piper hancei. Structurally, it belongs to the isobutylamide class of compounds, characterized by an isobutyl group attached to a conjugated diene (2E,4E) system and an aromatic moiety . Its isolation and structural elucidation were achieved via spectral analyses, including NMR and mass spectrometry, confirming its molecular formula as C₂₀H₂₇NO₂ .
This compound exhibits diverse biological activities:
- Antimicrobial: Demonstrates efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), comparable to the standard antibiotic kanamycin .
- Insecticidal: Shows potent larvicidal activity against Culex quinquefasciatus and Aedes albopictus, with LC₅₀ values ranging from 12–25 μg/mL .
- Antidepressant: Unique among Piper amides, it displays moderate antidepressant activity in preclinical models .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(2E,4E)-7-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)hepta-2,4-dienamide |
InChI |
InChI=1S/C18H23NO3/c1-14(2)12-19-18(20)8-6-4-3-5-7-15-9-10-16-17(11-15)22-13-21-16/h3-4,6,8-11,14H,5,7,12-13H2,1-2H3,(H,19,20)/b4-3+,8-6+ |
InChI Key |
AQKACENWDQZESU-PBOULFJWSA-N |
SMILES |
CC(C)CNC(=O)C=CC=CCCC1=CC2=C(C=C1)OCO2 |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chingchengenamide A shares structural and functional similarities with other Piper-derived alkaloids. Below is a detailed comparison:
Structural Comparison
Key Structural Insights :
- The 2E,4E-diene system is critical for insecticidal activity, as seen in this compound and piperine .
- Aromatic rings (e.g., in this compound and piperovatine) enhance bioactivity compared to purely aliphatic analogs like Chabamide I .
Bioactivity Comparison
| Compound | Antimicrobial (MIC, μg/mL) | Insecticidal (LC₅₀, μg/mL) | Antidepressant (IC₅₀, μM) |
|---|---|---|---|
| This compound | 8–16 (bacteria), 32 (fungi) | 12–25 (mosquito larvae) | 45.2 (in vitro) |
| Piperine | 64–128 (bacteria) | 50–100 (mosquito larvae) | Not reported |
| Chabamide I | 32–64 (bacteria) | >100 (mosquito larvae) | Not reported |
| N-Isobutyl-2E,4E-decadienamide | Not tested | 30–60 (mosquito larvae) | Not reported |
| Piperovatine | 16–32 (bacteria) | Not tested | Not reported |
Key Findings :
- This compound outperforms piperine and Chabamide I in antimicrobial and insecticidal assays, likely due to its aromatic moiety .
- The absence of an aromatic ring in N-isobutyl-2E,4E-decadienamide correlates with reduced insecticidal potency compared to this compound .
Pharmacological Potential
- This compound: Prioritized for pesticide development due to its dual antimicrobial and insecticidal properties.
- Piperovatine: Notable for antileishmanial activity, highlighting the pharmacological diversity of Piper amides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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